3-(3-Chlorophenyl)sulfonyl-6-methoxychromen-2-one
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Overview
Description
3-(3-Chlorophenyl)sulfonyl-6-methoxychromen-2-one is a chemical compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a 3-chlorophenylsulfonyl group and a methoxy group attached to the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)sulfonyl-6-methoxychromen-2-one typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 6-methoxychromen-2-one in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is isolated and purified using industrial-scale techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)sulfonyl-6-methoxychromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)sulfonyl-6-methoxychromen-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The exact molecular pathways involved depend on the specific enzyme and biological context.
Comparison with Similar Compounds
3-(3-Chlorophenyl)sulfonyl-6-methoxychromen-2-one can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)sulfonyl-6-methoxychromen-2-one: Similar structure but with a 4-chlorophenyl group instead of a 3-chlorophenyl group.
3-(3-Chlorophenyl)sulfonyl-8-methoxychromen-2-one: Similar structure but with a methoxy group at the 8-position instead of the 6-position.
These similar compounds share some chemical properties but may exhibit different biological activities and reactivity due to the variations in their structures.
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6-methoxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO5S/c1-21-12-5-6-14-10(7-12)8-15(16(18)22-14)23(19,20)13-4-2-3-11(17)9-13/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQBDISXCCNKIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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